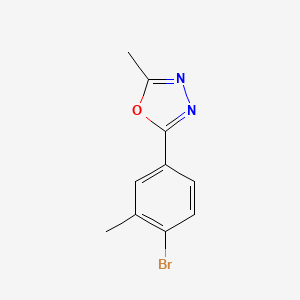

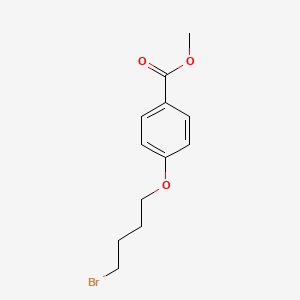

![molecular formula C19H22N4 B2875028 N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896838-49-6](/img/structure/B2875028.png)

N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Descripción general

Descripción

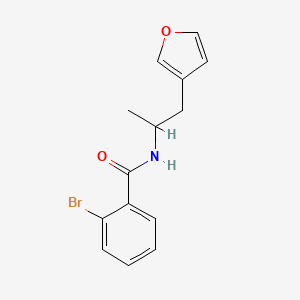

“N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a pyrimidine ring . This core is substituted with various groups including an isopropyl group, a methyl group, a phenyl group, and an amine group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, with the various substituents attached to it. The exact structure would depend on the positions of these substituents on the core .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the reactive sites on the pyrazolo[1,5-a]pyrimidine core and the substituents. For example, the amine group could participate in acid-base reactions, and the core itself could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the nature and position of the substituents, the presence of polar groups, and the overall shape and size of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound "N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine" and its derivatives have been extensively studied for their synthesis and characterization. For instance, the synthesis and characterization of pyrazole derivatives, including their crystal structure and biological activities against cancer and microbes, have been detailed. These compounds have shown promising results in the field of medicinal chemistry due to their structural complexity and potential biological activities (Titi et al., 2020).

Antimicrobial and Cytotoxicity Studies

Research has also focused on the antimicrobial and cytotoxic properties of pyrazolopyrimidine derivatives. A study on the synthesis of novel pyrazolopyrimidines demonstrated their efficacy as anti-5-lipoxygenase agents and their potential in cancer treatment (Rahmouni et al., 2016). Another study highlighted the antimicrobial and docking simulation of new pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, showing promising antibacterial agents with high efficiency (Hassaneen et al., 2019).

Corrosion Inhibition Properties

The corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surfaces in acidic environments have been studied, providing insights into their application in protecting metals from corrosion. This research suggests potential industrial applications for these compounds in material science and engineering (Abdel Hameed et al., 2020).

Adenosine Receptor Affinity

The affinity of pyrazolopyrimidine analogues to adenosine receptors has been explored, with certain compounds showing significant activity. This research opens avenues for the development of new therapeutic agents targeting adenosine receptors for various medical conditions (Harden et al., 1991).

Drug Efficacy and Molecular Corroboration

The discovery, synthesis, and molecular corroboration of novel pyrazoles for drug efficacy determination through in silico, in vitro, and cytotoxicity validations have been significant. Such studies are crucial in the drug discovery process, providing foundational knowledge for the development of new therapeutic agents (Thangarasu et al., 2019).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones highlights the importance of advanced synthetic techniques in improving the efficiency and selectivity of chemical reactions, leading to novel compounds with potential scientific and industrial applications (Ng et al., 2022).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it.

Direcciones Futuras

Propiedades

IUPAC Name |

11-methyl-10-phenyl-N-propan-2-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-12(2)20-18-15-10-7-11-16(15)21-19-17(13(3)22-23(18)19)14-8-5-4-6-9-14/h4-6,8-9,12,20H,7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKGGDDYJKDDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

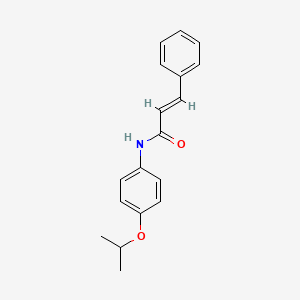

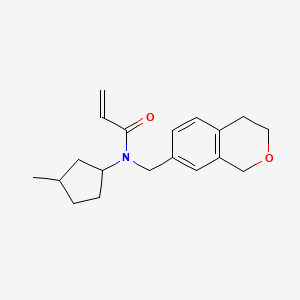

![Tert-butyl (2S)-2-[4-(prop-2-enoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2874948.png)

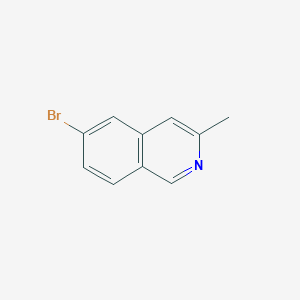

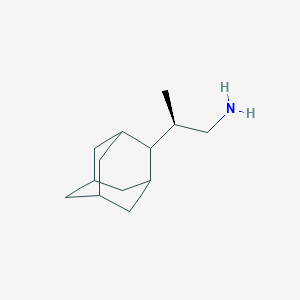

![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2874952.png)

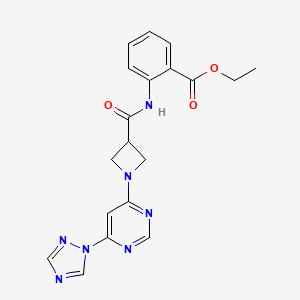

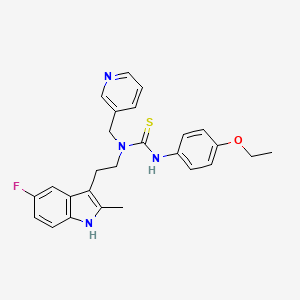

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2874957.png)

![N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2874962.png)

![N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874967.png)